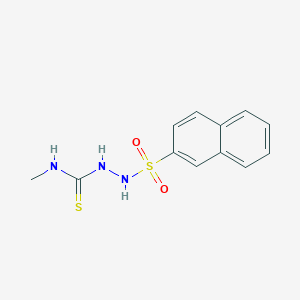
N-benzyl-3-bromo-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-bromo-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzamide family and is known to possess various biological activities that make it a promising candidate for drug discovery. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-3-bromo-4-ethoxybenzamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-bromo-4-ethoxybenzamide can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators and are often overexpressed in cancer cells. By inhibiting their activity, N-benzyl-3-bromo-4-ethoxybenzamide can reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, further supporting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-3-bromo-4-ethoxybenzamide is its potential as a drug candidate for the treatment of cancer and other inflammatory diseases. However, there are also limitations to its use in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which can make it difficult to determine its specific biological activity. Additionally, the synthesis of N-benzyl-3-bromo-4-ethoxybenzamide can be challenging and time-consuming, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of N-benzyl-3-bromo-4-ethoxybenzamide. One potential area of study is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-3-bromo-4-ethoxybenzamide and its potential applications in the treatment of cancer and other inflammatory diseases. Finally, the development of derivatives of N-benzyl-3-bromo-4-ethoxybenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-benzyl-3-bromo-4-ethoxybenzamide is a promising candidate for drug discovery due to its potential applications in the treatment of cancer and other inflammatory diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in drug development.
Métodos De Síntesis
The synthesis of N-benzyl-3-bromo-4-ethoxybenzamide involves the reaction of 3-bromo-4-ethoxybenzoic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-3-bromo-4-ethoxybenzamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-proliferative effects. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-benzyl-3-bromo-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOHPWBYIARRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5738902.png)
![4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine](/img/structure/B5738903.png)
![5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5738910.png)
![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)
![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5738923.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)
![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)